4-Bromo-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)aniline typically involves multi-step reactions. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding aniline derivative . Another approach involves the bromination of 3-(trifluoromethyl)aniline .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are also employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)aniline is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)aniline in biological systems involves its interaction with specific molecular targets. For instance, its derivatives act as agonists on sphingosine-1-phosphate receptors, influencing cellular signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-3,5-bis(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Comparison: 4-Bromo-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNISOAUPSJDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192540 | |
Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-36-2 | |
Record name | 4-Bromo-3-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 393-36-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-α,α,α-trifluoro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vibrational properties of 4-Bromo-3-(trifluoromethyl)aniline?
A1: The research paper you provided focuses on the vibrational analysis of this compound alongside other similar compounds. Understanding the vibrational modes of a molecule provides valuable insights into its structure, bonding, and potential interactions with other molecules. [] This information is particularly relevant when exploring the potential of a compound for non-linear optical (NLO) applications. NLO materials are crucial for various technologies, including optical communications, data storage, and laser technology. By combining experimental techniques and theoretical calculations, researchers can gain a comprehensive understanding of the vibrational behavior of this compound, which can aid in predicting and potentially enhancing its NLO properties.
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